1,2-Dioleoyl-3-palmitoylglycerol
Description
1,2-dioleoyl-3-palmitoylglycerol is a triglyceride in which the acyl groups at positions 1 and 2 are specified as oleoyl while that at position 3 is specified as palmitoyl. It is functionally related to a hexadecanoic acid and an oleic acid.
This compound is a natural product found in Celastrus paniculatus with data available.
See also: Coix lacryma-jobi seed (part of).
Scientific Research Applications
Enrichment in Infant Formulas : 1,3-Dioleoyl-2-palmitoylglycerol is notably used in infant formulas due to its similarity to human milk fat. It's enriched using fractionation of leaf lard and enzymatic acidolysis, providing a valuable contribution to the structured lipids industry (Qin et al., 2011).
Synthesis Techniques : Various methods have been explored for the synthesis of 1,3-Dioleoyl-2-palmitoylglycerol, including enzyme-catalyzed processes and solvent-free systems. These methods aim to optimize the production of this triglyceride for use in infant formulas (Wei et al., 2015).
Polymorphic Crystallization and Transformation : Studies have explored the crystallization and transformation kinetics of 1,3-Dioleoyl-2-palmitoylglycerol, analyzing its behavior under various thermal treatments. This research aids in understanding its stability and application in different temperature conditions (Bayés-García et al., 2016).
Microencapsulation for Stability : To improve its oxidative stability, 1,3-Dioleoyl-2-palmitoylglycerol has been microencapsulated. This technique enhances its application in infant formula powders, ensuring better product quality and nutrition absorption (Du et al., 2018).
Nutritional Benefits in Infant Formulas : The addition of 1,3-dioleoyl-2-palmitoylglycerol in infant formulas has shown benefits in promoting proper growth and development in infants, making it a significant substitute for human milk fat (Ghide & Yan, 2021).
Health Implications in Infants : Research indicates that infants fed with formulas containing high concentrations of 1,3-Dioleoyl-2-palmitoylglycerol exhibit better growth and development, lower concentrations of fecal saponified fatty acids, and improved stool characteristics (Shen et al., 2021).
Properties
IUPAC Name |
[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25-,28-26- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFISYPWOVQNHLS-LBXGSASVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H102O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601302803 | |
Record name | 1,2-Dioleoyl-3-palmitoylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601302803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
859.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2190-30-9, 27071-84-7 | |
Record name | 1,2-Dioleoyl-3-palmitoylglycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2190-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Palmito-1,2-diolein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycerol dioleate palmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027071847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dioleoyl-3-palmitoylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601302803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-PALMITO-1,2-DIOLEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDE56N1T4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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